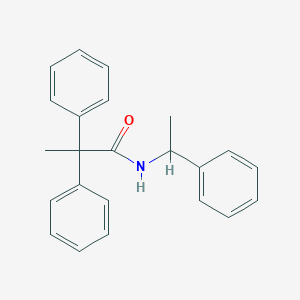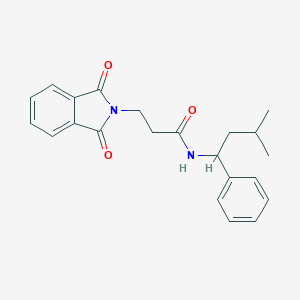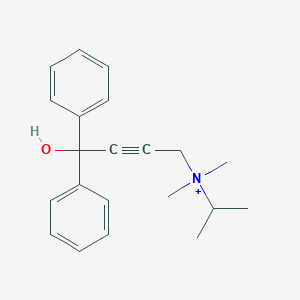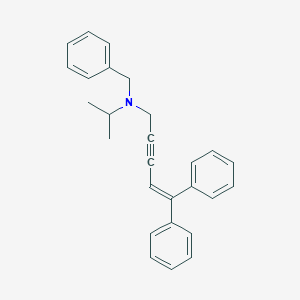![molecular formula C16H8F4N4OS B286674 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286674.png)
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it exerts its biological activities by targeting different signaling pathways. For example, it has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Moreover, it has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties. However, further studies are needed to fully understand its effects on different biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its mechanism of action and its effects on different biological systems. Moreover, it can also be used as a lead compound for drug development against different diseases such as cancer, inflammation, and infections. Furthermore, its potential toxicity and side effects need to be evaluated in preclinical studies before its use in clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of triethylamine to form the corresponding 4-(2,3,4,5-tetrafluorophenyl)hydrazine. This intermediate is then reacted with 2-chloro-1,3-thiazole to give 3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biological activities. Several studies have reported its anti-cancer properties against different cancer cell lines such as breast, colon, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting different signaling pathways. Moreover, it has also been reported to exhibit anti-inflammatory and anti-microbial properties.
Propiedades
Fórmula molecular |
C16H8F4N4OS |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6-(2,3,4,5-tetrafluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8F4N4OS/c1-25-8-4-2-7(3-5-8)14-21-22-16-24(14)23-15(26-16)9-6-10(17)12(19)13(20)11(9)18/h2-6H,1H3 |
Clave InChI |
ZXXLBLHVCRUYMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)


![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)
![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)



![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)

